![molecular formula C15H16N2O3S B148630 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-52-4](/img/structure/B148630.png)
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid, also known as DTTA, is a thiazolyl blue tetrazolium bromide (MTT) analog that is commonly used in scientific research as a biochemical and physiological indicator. DTTA is a synthetic compound that has gained popularity due to its ability to measure cellular metabolic activity and viability.
Mechanism Of Action
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is reduced by mitochondrial dehydrogenases to form a blue formazan product. The amount of formazan produced is directly proportional to the metabolic activity of the cells. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also oxidized by ROS to form a colorless product, which can be used to measure ROS levels. The mechanism of action of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is based on the redox properties of the compound, which allows it to react with cellular metabolites and ROS.
Biochemical And Physiological Effects
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of mitochondrial respiratory chain complexes I and II, as well as the activity of succinate dehydrogenase. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has a number of advantages for lab experiments. It is easy to use and provides fast and reliable results. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also compatible with a wide range of cell types and can be used in both in vitro and in vivo experiments. However, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has some limitations. It is not suitable for long-term experiments, as the color of the formazan product fades over time. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid can be affected by the presence of certain compounds, such as reducing agents and detergents.
Future Directions
There are several future directions for the use of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in scientific research. One area of interest is the development of new 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid analogs with improved properties, such as increased sensitivity and stability. Another area of interest is the use of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in the development of new therapies for cancer and other diseases. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been proposed as a potential tool for the diagnosis and monitoring of mitochondrial dysfunction. Further research is needed to explore these and other potential applications of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in scientific research.
Synthesis Methods
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is synthesized from 4-dimethylaminobenzaldehyde, thiosemicarbazide, and 2-bromo-2-methylpropionic acid. The reaction involves the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form 4-(4-dimethylcarbamoylthiazol-2-yl)phenylhydrazone. This intermediate product is then treated with 2-bromo-2-methylpropionic acid to produce 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid.
Scientific Research Applications
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is widely used in scientific research as a biochemical and physiological indicator. It is commonly used in cell viability assays to measure the metabolic activity of cells. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also used in the detection of reactive oxygen species (ROS) and the evaluation of antioxidant activity. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is used in the determination of enzyme activity and the analysis of mitochondrial function.
properties
CAS RN |
132483-52-4 |
|---|---|
Product Name |
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid |
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[4-[4-(dimethylcarbamoyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-9(15(19)20)10-4-6-11(7-5-10)13-16-12(8-21-13)14(18)17(2)3/h4-9H,1-3H3,(H,19,20) |
InChI Key |
KUEXQZLPFIMSPA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N(C)C)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



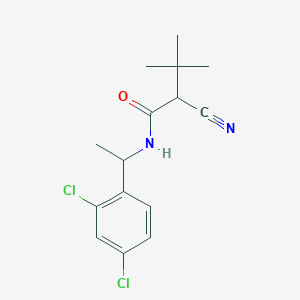
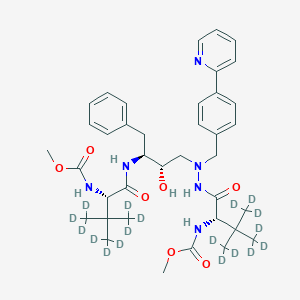

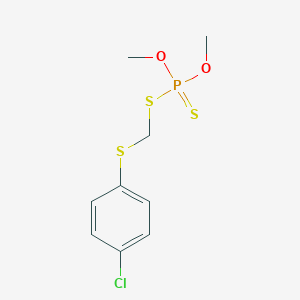





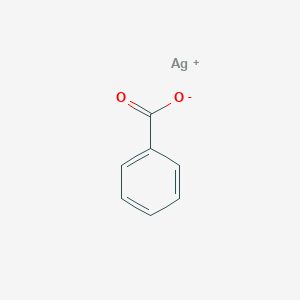


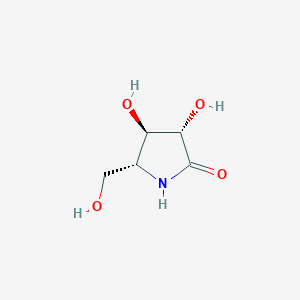
![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)